3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with triethoxy groups and a thiadiazole ring, which is further functionalized with a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives. The trifluoromethylphenyl group can be introduced via nucleophilic substitution reactions using suitable trifluoromethylated reagents. The final step involves the coupling of the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiadiazole ring and trifluoromethyl group are particularly important for the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Contains an amino group and a methyl group instead of the triethoxy and thiadiazole groups.
4-(trifluoromethyl)benzylic alcohol: Lacks the benzamide and thiadiazole moieties but contains the trifluoromethylphenyl group
Uniqueness
The uniqueness of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole ring and trifluoromethyl group enhances its potential as a versatile compound for various applications in research and industry.
Biological Activity
3,4,5-Triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with significant potential in biological applications. Its structure features a benzamide core with triethoxy and thiadiazole groups, along with a trifluoromethyl-substituted phenyl group. This compound's unique chemical properties suggest various biological activities that warrant detailed exploration.
Property | Value |
---|---|
Molecular Formula | C23H24F3N3O4S2 |
Molecular Weight | 527.58 g/mol |
CAS Number | 6180-95-6 |
LogP | 6.68 |
PSA (Polar Surface Area) | 139.60 Ų |
The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The functional groups present allow for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and specificity. The thiadiazole ring is particularly important for its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential in treating infections.
Anticancer Potential
Several studies have explored the anticancer properties of benzamide derivatives. The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation. For example:
- Inhibition of RET Kinase : Certain benzamide derivatives have been identified as potent inhibitors of RET kinase activity, which plays a role in several cancers.
- Cell Growth Inhibition : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines.
Case Studies
- Thiadiazole Derivatives : A study evaluated the biological effects of thiadiazole derivatives similar to this compound and found them effective against specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : In vitro tests on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S2/c1-4-31-17-11-15(12-18(32-5-2)19(17)33-6-3)20(30)27-21-28-29-22(35-21)34-13-14-7-9-16(10-8-14)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLHKYATOSRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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